N-(Heptan-3-yl)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-(Heptan-3-yl)-1-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptan-3-yl)-1-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-heptanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methyl iodide to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Heptan-3-yl)-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-(Heptan-3-yl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Heptan-3-yl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine
- N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine
- N-(Hexan-3-yl)-1-methyl-1H-pyrazol-3-amine
Uniqueness
N-(Heptan-3-yl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific heptan-3-yl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-heptan-3-yl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-4-6-7-10(5-2)12-11-8-9-14(3)13-11/h8-10H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
ZKBFUENODLBASU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)NC1=NN(C=C1)C |
Origin of Product |
United States |
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